molecular formula C11H16O2 B2791704 2-(2-Isopropoxyphenyl)ethanol CAS No. 1000505-33-8

2-(2-Isopropoxyphenyl)ethanol

Cat. No.: B2791704
CAS No.: 1000505-33-8
M. Wt: 180.247
InChI Key: ICSGTKCQDRPWBD-UHFFFAOYSA-N
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Description

Contextual Significance of Arylethanol and Isopropoxy Moieties in Contemporary Organic Chemistry

The arylethanol framework, specifically the 2-phenylethanol (B73330) structure, is a foundational element in organic chemistry. wikipedia.org It is prevalent in nature, contributing to the floral scent of essential oils, and is a key component in the flavor and fragrance industries. nih.govmdpi.com Beyond its sensory properties, the 2-arylethanol skeleton is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous pharmaceutical agents. Its structure allows for diverse functionalization, enabling the synthesis of compounds that interact with a wide range of biological targets. bg.ac.rs The production of 2-phenylethanol and its derivatives can be achieved through various chemical syntheses, including the Friedel-Crafts reaction and Grignard reactions, as well as biotechnological methods using microorganisms. wikipedia.orgnih.gov

The isopropoxy group (–O-CH(CH₃)₂) is a common substituent in the design of modern bioactive molecules. As a bulky, lipophilic ether group, it can significantly influence a molecule's pharmacokinetic properties. The inclusion of an isopropoxy moiety can enhance a compound's ability to cross lipid membranes, potentially improving its absorption and distribution. researchgate.net Furthermore, its steric and electronic properties are often exploited by medicinal chemists to fine-tune the binding affinity of a drug candidate to its target protein or enzyme, sometimes leading to improved potency and selectivity. csic.esnih.gov Its utility is demonstrated in its incorporation into a wide array of compounds, from potential inhibitors of enzymes like 15-lipoxygenase to complex macrocycles. researchgate.netmdpi.com

Historical Perspective and Evolution of Scholarly Interest in 2-(2-Isopropoxyphenyl)ethanol

A review of scholarly literature indicates that this compound does not possess a long and storied history as a primary subject of academic investigation. Its emergence appears to be contemporary, coinciding with the broader expansion of chemical building blocks available for synthetic chemistry. The compound is listed in the catalogs of chemical suppliers that provide rare and unique chemicals specifically for early-stage discovery research, suggesting its role as a modern tool rather than a historical curiosity. sigmaaldrich.com

Interest in the compound and its immediate precursors, such as o-isopropoxybenzaldehyde, appears to be driven by niche applications in synthetic methodology development. For instance, in a 2018 study, o-isopropoxybenzaldehyde was synthesized to be used in an indium-nanoparticle-catalyzed allylation reaction to produce a more complex homoallylic alcohol, 1-(2-isopropoxyphenyl)-2-methylbut-3-en-1-ol. sciforum.net The authors noted that this resulting alcohol had not been previously reported in the scientific literature, underscoring the novelty of this specific substitution pattern in advanced research. sciforum.net This suggests that scholarly interest in this compound is less about the compound itself and more about its potential as a starting material or intermediate for creating novel and more complex molecular architectures.

Scope and Objectives of Advanced Research Endeavors on this compound

Advanced research involving this compound is primarily focused on its application as a structural motif or intermediate in the synthesis of larger, more complex molecules with specific functional properties. The objectives of such research are often centered on creating novel compounds for medicinal chemistry, materials science, or catalysis.

The general research interest in related structures can be summarized in the following table:

{ "columns": [ { "name": "Research Area", "type": "STRING" }, { "name": "Example Compound Class", "type": "STRING" }, { "name": "Research Objective", "type": "STRING" }, { "name": "Reference", "type": "STRING" } ], "rows": [ { "values": [ "Medicinal Chemistry", "Isopropoxy allylbenzene (B44316) derivatives", "To develop and study inhibitors of the soybean 15-lipoxygenase (SLO) enzyme by exploring structure-activity relationships.", " researchgate.net" ] }, { "values": [ "Materials Science / Supramolecular Chemistry", "Hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles", "To synthesize large, shape-persistent macrocycles that can self-assemble into columnar structures with liquid crystal-like properties.", " mdpi.com" ] }, { "values": [ "Synthetic Methodology", "1-(2-isopropoxyphenyl)-2-methylbut-3-en-1-ol", "To investigate the stereoselectivity of allylation reactions using novel benzaldehyde (B42025) derivatives.", " sciforum.net" ] }, { "values": [ "Medicinal Chemistry", "Azoxybenzene derivatives", "To synthesize and characterize complex molecules formed under specific reaction conditions intended for other targets, such as 2-isopropoxy-4-nitrobenzoic acid.", " csic.es" ] } ] }

The scope of research, therefore, positions this compound as a valuable building block. Its two key features—the reactive primary alcohol on the ethyl chain and the ortho-isopropoxy group on the phenyl ring—allow for a wide range of chemical transformations. The alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, or halides to serve as a linking point for more complex fragments. The isopropoxy group, while generally stable, influences the electronic and steric environment of the aromatic ring, directing further substitutions and modulating the final molecule's physical and biological properties. Research endeavors leveraging this compound aim to systematically explore these possibilities to create new chemical entities with tailored functions.

Compound Data

Physicochemical Properties of this compound

{ "columns": [ { "name": "Property", "type": "STRING" }, { "name": "Value", "type": "STRING" }, { "name": "Source", "type": "STRING" } ], "rows": [ { "values": [ "CAS Number", "1000505-33-8", "BLD Pharm" ] }, { "values": [ "Molecular Formula", "C11H16O2", "BLD Pharm" ] }, { "values": [ "Molecular Weight", "180.24 g/mol ", "BLD Pharm" ] }, { "values": [ "MDL Number", "MFCD09926383", "BLD Pharm" ] } ] }

Table of Compounds Mentioned

{ "columns": [ { "name": "Compound Name", "type": "STRING" }, { "name": "CAS Number", "type": "STRING" }, { "name": "Molecular Formula", "type": "STRING" } ], "rows": [ { "values": [ "this compound", "1000505-33-8", "C11H16O2" ] }, { "values": [ "2-Phenylethanol", "60-12-8", "C8H10O" ] }, { "values": [ "o-Isopropoxybenzaldehyde", "7048-00-2", "C10H12O2" ] }, { "values": [ "1-(2-isopropoxyphenyl)-2-methylbut-3-en-1-ol", "Not Available", "C14H20O2" ] }, { "values": [ "2-Isopropoxy-4-nitrobenzoic acid", "1374640-02-1", "C10H11NO5" ] }, { "values": [ "N-(3-allyl-4-isopropoxyphenyl)adamantanecarboxamide", "Not Available", "C23H31NO2" ] } ] }

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-yloxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSGTKCQDRPWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**advanced Synthetic Methodologies for 2 2 Isopropoxyphenyl Ethanol**

Established Synthetic Routes and Reaction Pathways to 2-(2-Isopropoxyphenyl)ethanol

Traditional synthetic approaches to this compound rely on a series of well-understood, sequential reactions. These multi-step syntheses are designed to first build the core structure and then introduce the necessary functional groups in a controlled manner.

The construction of the this compound skeleton can be approached from different starting points. A common strategy involves starting with a pre-functionalized phenol (B47542) derivative. For instance, a synthesis could begin with 2-hydroxyacetophenone. The ethanol (B145695) side chain can be formed through the reduction of the ketone group. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165), to yield 1-(2-hydroxyphenyl)ethanol.

Alternatively, the side chain can be elaborated from a different functional group. For example, starting with 2-isopropoxybenzaldehyde, a Grignard reaction with methylmagnesium bromide would yield 1-(2-isopropoxyphenyl)ethanol, which is an isomer of the target compound. To obtain the desired this compound, a different synthetic route is required, such as one starting from 2-isopropoxyphenylacetic acid and reducing the carboxylic acid to the alcohol. This highlights the importance of selecting the correct starting material and reaction sequence to ensure the proper placement of the ethanol side chain at the C2 position relative to the isopropoxy group. Asymmetric side-chain engineering is a concept that can introduce specific functionalities, which, while often applied to polymers, demonstrates the principle of targeted functionalization. rsc.org

The formation of the isopropoxy ether linkage is a critical step in the synthesis. The Williamson ether synthesis is a classic and widely used method for this transformation. libretexts.org This reaction involves the alkylation of a phenoxide ion with an alkyl halide. In the context of synthesizing this compound, this would typically involve deprotonating a phenolic precursor, such as 2-(2-hydroxyphenyl)ethanol or a protected version, with a strong base to form the nucleophilic phenoxide.

The resulting phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in an SN2 reaction to form the ether bond. The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Solvents are typically polar aprotic, such as dimethylformamide (DMF) or acetone, which can solvate the cation without interfering with the nucleophile.

Parameter Reagents/Conditions Purpose
Phenolic Precursor 2-(2-hydroxyphenyl)ethanolThe substrate containing the hydroxyl group to be etherified.
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Deprotonates the phenol to form the reactive phenoxide ion.
Alkylating Agent 2-bromopropane, 2-iodopropaneProvides the isopropyl group for the ether linkage.
Solvent DMF, Acetone, Ethanol google.comProvides the medium for the reaction, influencing rate and yield.

Solvent selection plays a significant role in reaction efficiency. While polar aprotic solvents like DMSO can lead to fast reaction rates, greener solvents like ethanol are often considered to improve the environmental profile of the synthesis. whiterose.ac.uk The reaction conditions can be tuned to favor ethanol, which is a recommended solvent in green chemistry guides. whiterose.ac.uk Careful control over the amount of base and alkylating agent is also necessary to prevent side reactions and ensure complete conversion of the starting material. The removal of by-products and purification of intermediates at each stage are critical for achieving a high purity of the final product. orgsyn.org

Factor Considerations for Optimization Potential Impact
Temperature Balancing reaction rate vs. side reactions (e.g., elimination).Affects yield and purity.
Solvent Polarity (protic vs. aprotic), boiling point, green chemistry metrics. whiterose.ac.ukInfluences reaction mechanism, rate, and environmental impact. whiterose.ac.uk
Stoichiometry Molar ratios of phenoxide to alkylating agent.Excess reagent can drive completion but complicates purification.
Reaction Time Monitoring progress (e.g., by TLC) to determine endpoint. mdpi.comInsufficient time leads to low conversion; excessive time may increase by-products.

Innovations in Catalytic Synthesis of this compound

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer milder reaction conditions, higher selectivity, and greater efficiency compared to traditional stoichiometric reactions. semanticscholar.org These innovations are applicable to the synthesis of complex molecules like this compound.

Transition metals, particularly copper and palladium, are powerful catalysts for forming the crucial C-O ether bond. mdpi.com These methods can often be performed under milder conditions than the classical Williamson synthesis and may tolerate a broader range of functional groups.

Copper-Catalyzed Etherification (Ullmann Condensation): This reaction involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of this compound, this could involve reacting 2-bromophenylethanol with isopropanol (B130326), or more commonly, reacting an aryl halide with an alkoxide. Various ligands, such as difunctionalized ethanes or pyridine-2-aldoxime, can be used to improve the efficiency and yield of copper-catalyzed hydroxylations and etherifications. beilstein-journals.org

Palladium-Catalyzed Etherification (Buchwald-Hartwig Etherification): This is a versatile method for forming aryl ethers. It uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. This method is known for its high functional group tolerance and broad substrate scope. The catalytic cycle involves oxidative addition, coordination of the alcohol, deprotonation, and reductive elimination to form the C-O bond and regenerate the catalyst.

Catalytic System Typical Components Advantages
Copper-Catalyzed CuI, Cu₂O, or CuSO₄; Ligand (e.g., DMEDA); Base (e.g., KOH, K₂CO₃). beilstein-journals.orgLower cost of catalyst compared to palladium.
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃; Phosphine Ligand (e.g., BINAP, XPhos); Base (e.g., NaOtBu).High functional group tolerance, broad scope, generally high yields.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a "green" alternative to metal-based catalysts. nih.gov While a direct, one-pot organocatalytic synthesis of this compound is not prominently documented, organocatalytic principles can be applied to key steps in its synthesis to enhance selectivity.

For instance, in a synthetic route involving the reduction of a ketone precursor, chiral organocatalysts could be employed to achieve an asymmetric reduction, yielding an enantiomerically enriched alcohol. Furthermore, phase-transfer catalysts, which are a type of organocatalyst, can be used in the Williamson etherification step. These catalysts, typically quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate and efficiency under milder conditions. The use of organocatalysts like benzylamine (B48309) has been shown to be effective in reductive C-alkylation reactions, which could be adapted for side-chain elaboration in related syntheses. nih.gov

Organocatalytic Strategy Catalyst Type Application in Synthesis Potential Benefit
Asymmetric Reduction Chiral oxazaborolidines, chiral aminesReduction of a ketone precursor (e.g., 2-isopropoxyacetophenone).Access to enantiomerically pure forms of the alcohol.
Phase-Transfer Catalysis Quaternary Ammonium Salts (e.g., TBAB)Williamson etherification step.Improved reaction rates, milder conditions, better yields.
Reductive Alkylation Simple amines (e.g., Benzylamine). nih.govKnoevenagel condensation followed by reduction to form C-C bonds. nih.govMetal-free conditions for side-chain construction. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.commdpi.com For the synthesis of this compound, these principles can be applied at every stage, from the choice of starting materials to the final purification steps.

A primary focus of green chemistry is minimizing or replacing traditional organic solvents, which contribute significantly to process mass intensity and environmental impact. acs.orgwhiterose.ac.uk The synthesis of this compound can be envisioned using solvent-free or aqueous-based protocols.

Solvent-Free Conditions: The elimination of solvents can lead to higher reactivity and simplified experimental procedures. researchgate.net Mechanochemical methods, such as ball milling, have emerged as a promising solvent-free alternative to conventional solution-based chemistry, reducing the need for large quantities of solvents and minimizing waste. rsc.org For a multi-step synthesis of this compound, certain transformations could be adapted to solvent-free conditions, potentially by reacting neat starting materials on solid mineral supports like alumina (B75360) or silica. researchgate.net Such techniques can also offer unique selectivity compared to their solvent-based counterparts. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the low aqueous solubility of many organic reagents presents a challenge, techniques such as using co-solvents or phase-transfer catalysts can facilitate reactions in water. mdpi.comresearchgate.net For instance, certain reduction or condensation steps in a synthetic route to this compound could potentially be performed in an aqueous medium, especially if water-stable catalysts are employed. researchgate.net

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate fewer byproducts and less waste. kccollege.ac.indocbrown.info

To illustrate this, two hypothetical synthetic routes to this compound are compared below.

Route A: Grignard Reaction. This route involves the reaction of 2-isopropoxyphenylmagnesium bromide with ethylene (B1197577) oxide, followed by an acidic workup.

Route B: Two-Step Acylation and Reduction. This route involves the Friedel-Crafts acylation of isopropoxybenzene (B1215980) with acetyl chloride to form 2'-isopropoxyacetophenone, followed by reduction (e.g., with sodium borohydride) to yield the target alcohol.

The theoretical atom economy for each route can be calculated using the formula: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

Synthetic Route Reactants Formula Weight of Reactants ( g/mol ) Formula Weight of Product ( g/mol ) Theoretical Atom Economy
Route A (Grignard) 2-Isopropoxybromobenzene + Magnesium + Ethylene Oxide215.09 + 24.31 + 44.05 = 283.45180.24~63.6%
Route B (Acylation/Reduction) Isopropoxybenzene + Acetyl Chloride (Step 1); 2'-Isopropoxyacetophenone + NaBH₄ (Step 2)136.19 + 78.50 = 214.69 (Step 1)180.24~37.4% (Overall)

Reactions that involve additions, rearrangements, or certain cycloadditions often exhibit 100% atom economy in theory. jocpr.comkccollege.ac.in In contrast, substitution and elimination reactions tend to have lower atom economies. kccollege.ac.in The Grignard pathway (Route A) demonstrates a higher atom economy than the acylation/reduction pathway (Route B), making it a preferable choice from this perspective.

Beyond atom economy, a holistic waste minimization strategy involves:

Preventing waste generation in the first place, which is the most preferred approach. uwf.edu

Reducing the use of auxiliary substances like solvents and separation agents, which can account for 50-80% of the mass in a typical batch operation. acs.org

Recycling and reusing materials and solvents where possible. uwf.edu

Choosing reagents that are catalytic rather than stoichiometric to minimize byproduct formation.

A truly sustainable synthetic protocol integrates multiple green chemistry principles. For this compound, this would involve a holistic approach to the entire process design. Key considerations include:

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as bio-based isopropanol or bioethanol as a green solvent. text2fa.irisroset.org The production of ethanol from waste materials like paper or agricultural residues is a well-explored area that aligns with circular economy concepts. researchgate.netnih.govscirp.org

Catalysis: Employing catalytic methods, especially those using earth-abundant and non-toxic metals, in place of stoichiometric reagents. For example, using catalytic hydrogenation for a reduction step is far greener than using metal hydrides that generate large amounts of inorganic waste. jocpr.com

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure to reduce energy consumption. acs.org The choice of solvent greatly influences energy use, as significant energy is expended on heating, cooling, and distillation. acs.orgwhiterose.ac.uk

Flow Chemistry and Continuous Processing for this compound Production (Academic Scale)

Flow chemistry, or continuous processing, is a powerful technology for chemical synthesis that is gaining popularity over traditional batch methods. researchgate.netrsc.org In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This approach offers numerous advantages, particularly for academic-scale production where process optimization and safety are key. researchgate.netmit.edu

The synthesis of this compound could be adapted to a continuous flow setup. For example, the reduction of an intermediate like 2'-isopropoxyacetophenone could be performed by pumping a solution of the ketone along with a reducing agent through a heated or cooled tube reactor, possibly packed with a solid-supported catalyst. researchgate.net

The benefits of applying flow chemistry to this synthesis on an academic scale are summarized below.

Parameter Batch Processing Flow Processing (Academic Scale) Rationale / Advantage in Flow
Heat Transfer Limited by surface-area-to-volume ratio; potential for hot spots.Excellent; high surface-area-to-volume ratio of small channels.Enables precise temperature control, improving selectivity and preventing runaway reactions. researchgate.net
Safety Larger quantities of hazardous reagents mixed at once.Small reaction volume at any given time minimizes risk.Inherently safer, especially when dealing with exothermic reactions or unstable intermediates. acs.org
Reaction Time Often long to ensure complete conversion.Can be significantly reduced (seconds to minutes).Faster reaction rates due to efficient mixing and heat transfer lead to higher productivity. researchgate.nettaylors.edu.my
Process Optimization Time-consuming; requires running multiple individual experiments.Rapid; parameters (temperature, flow rate, stoichiometry) can be varied quickly.Allows for efficient process optimization using statistical methods like Design of Experiments (DoE). researchgate.net
Scalability Difficult; requires re-engineering of equipment and conditions.Straightforward; achieved by running the system for a longer time ("scaling out") or by numbering-up parallel reactors. mit.edutaylors.edu.my

By leveraging flow chemistry, the academic-scale production of this compound can be made more efficient, safer, and more easily scalable, providing a platform for developing robust and sustainable manufacturing processes. mit.edu

**advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Isopropoxyphenyl Ethanol and Its Research Derivatives**

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in 2-(2-Isopropoxyphenyl)ethanol can be mapped out, confirming the molecular skeleton.

For this compound, the ¹H NMR spectrum would present distinct signals for the aromatic protons, the protons of the ethanol (B145695) side-chain, and the protons of the isopropoxy group. The aromatic region would show a complex multiplet pattern due to the ortho-substitution. The ethanol group would display two triplets corresponding to the two methylene (B1212753) (CH₂) groups, while the isopropoxy group would exhibit a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups. Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

Predicted NMR Data for this compound
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 7.20-6.80Ar-H (4H, m)
~ 4.60-OCH(CH₃)₂ (1H, septet)
~ 3.85-CH₂OH (2H, t)
~ 2.90Ar-CH₂- (2H, t)
~ 1.35-OCH(CH₃)₂ (6H, d)
~ 2.50 (broad s)-OH (1H)

Note: Predicted values are estimates based on standard chemical shift tables and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle and probing spatial relationships. youtube.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through two or three bonds. researchgate.netyoutube.com For this compound, COSY would show correlations between the adjacent methylene groups of the ethanol chain (Ar-CH₂-CH₂OH) and between the methine and methyl protons of the isopropoxy group. It would also help delineate the coupling network among the protons on the aromatic ring. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.netnanalysis.com This technique would definitively assign each proton signal to its corresponding carbon atom in the molecule, for example, linking the ¹H signal at ~3.85 ppm to the ¹³C signal of the -CH₂OH carbon at ~62.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comresearchgate.net This is exceptionally powerful for piecing together molecular fragments. For instance, an HMBC spectrum would show a correlation between the methyl protons of the isopropoxy group and the oxygen-bearing aromatic carbon (C2), as well as correlations from the benzylic protons (Ar-CH₂) to aromatic carbons, thus confirming the placement of the substituents on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons. researchgate.net This is vital for conformational analysis. A NOESY spectrum could show correlations between the protons of the isopropoxy group and the protons of the ethanol side chain, providing insights into the preferred rotational conformation (rotamer) of the molecule in solution.

The four adjacent protons on the ortho-disubstituted benzene (B151609) ring of this compound constitute a complex second-order spin system. This results in overlapping multiplets in the ¹H NMR spectrum that are difficult to interpret directly. 2D NMR techniques like COSY are essential to unravel these complex coupling patterns and assign the individual proton resonances. Furthermore, dynamic processes such as the rotation around the aryl-oxygen bond or the C-C bonds of the side chain can be investigated using variable temperature (VT) NMR studies. Changes in the NMR spectrum as a function of temperature can provide information on rotational energy barriers and the conformational dynamics of the molecule.

X-ray Crystallography of this compound Co-crystals and Solid-State Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a crystalline solid. mdpi.commigrationletters.com While a crystal structure for this compound itself is not publicly available, analysis of its derivatives or co-crystals would yield invaluable data on its solid-state conformation and packing. doi.orgnih.gov

Representative Crystallographic Data Parameters
Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupDefines the symmetry elements within the unit cell.
a, b, c (Å)Dimensions of the unit cell axes.
α, β, γ (°)Angles between the unit cell axes.
ZThe number of molecules per unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: This table represents typical parameters obtained from a single-crystal X-ray diffraction experiment.

A crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. This allows for a detailed analysis of the molecule's conformation in the solid state, including the planarity of the phenyl ring and the specific orientations of the isopropoxy and ethanol substituents relative to the ring. For example, the torsion angles would describe the exact rotational position of the side chains. If the compound crystallizes in a chiral space group, the absolute configuration of any stereocenters can be determined. Tautomerism is not applicable to the parent molecule but could be a key feature in derivatives containing, for example, keto-enol systems.

Mass Spectrometry: Mechanistic Insights from Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable clues about the molecule's structure. libretexts.orgyoutube.com

For this compound (Molecular Weight: 180.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 180. The fragmentation pathways would be dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation processes for alcohols and ethers include alpha-cleavage and dehydration. libretexts.org

Key predicted fragmentation pathways include:

Benzylic Cleavage (α-cleavage) : The most favorable cleavage is often at the bond beta to the aromatic ring, as it leads to a stable, resonance-stabilized benzylic cation. Cleavage of the Cα-Cβ bond would result in the loss of a ·CH₂OH radical (31 mass units), producing a highly abundant ion at m/z 149.

Loss of Water : Alcohols readily undergo dehydration. The loss of a water molecule (H₂O, 18 mass units) from the molecular ion would yield a fragment at m/z 162. libretexts.org

Ether Fragmentation : The isopropoxy group can fragment in several ways. Loss of a propyl radical (·C₃H₇, 43 mass units) would give a fragment at m/z 137. Alternatively, a rearrangement can lead to the loss of a neutral propene molecule (C₃H₆, 42 mass units), resulting in a fragment at m/z 138.

Ortho Effect : The proximity of the two substituents on the ring can facilitate unique fragmentation pathways not seen in the meta or para isomers. nist.gov An intramolecular rearrangement involving the hydroxyl group and the isopropoxy group could lead to characteristic fragment ions. For example, a hydrogen transfer from the alcohol to the ether oxygen could trigger a concerted fragmentation.

Predicted Mass Spectrometry Fragments for this compound
m/z Proposed Fragment Identity
180[M]⁺˙ (Molecular Ion)
162[M - H₂O]⁺˙
149[M - CH₂OH]⁺
137[M - C₃H₇]⁺
138[M - C₃H₆]⁺˙
107[C₇H₇O]⁺ (from cleavage of ether and side chain)
91[C₇H₇]⁺ (Tropylium ion)

Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry for Isomer Differentiation and Precise Mass Assignments

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound, offering high accuracy and precision in mass measurement. This capability is crucial for assigning an unambiguous elemental composition and for distinguishing the compound from its positional isomers, such as 2-(3-isopropoxyphenyl)ethanol and 2-(4-isopropoxyphenyl)ethanol. While these isomers possess the same nominal mass, their exact masses, when measured to several decimal places by HRMS, can provide a basis for differentiation, although tandem MS (MS/MS) techniques are more commonly employed for this purpose. lcms.cz

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with very high resolution, allowing for the calculation of a unique elemental formula. The theoretical monoisotopic mass of the neutral molecule this compound (C₁₁H₁₆O₂) is 180.11503 u. HRMS analysis typically involves the ionization of the molecule, commonly forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in soft ionization techniques like electrospray ionization (ESI). The precise mass measurement of these adducts confirms the elemental composition, ruling out other potential formulas that might have the same nominal mass.

Ion SpeciesElemental FormulaTheoretical Monoisotopic Mass (u)
[M]C₁₁H₁₆O₂180.11503
[M+H]⁺C₁₁H₁₇O₂⁺181.12286
[M+Na]⁺C₁₁H₁₆O₂Na⁺203.10480
[M+K]⁺C₁₁H₁₆O₂K⁺219.07874

This table presents the theoretical exact masses for the neutral molecule and common adduct ions of this compound, which can be verified by HRMS to confirm its elemental composition.

Differentiation between isomers often requires tandem mass spectrometry (MS/MS) coupled with HRMS. lcms.cz In this technique, the isomeric ions are isolated and fragmented, and the resulting high-resolution product ion spectra can reveal unique fragmentation patterns that serve as fingerprints for each specific isomer. nih.gov

Studies on Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

The fragmentation behavior of this compound under different ionization conditions provides critical structural information. Electron Ionization (EI) is a hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. acdlabs.com In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically keeps the molecular ion intact, with fragmentation being induced in the gas phase through collision-induced dissociation (CID) in a tandem mass spectrometer. acdlabs.comnih.gov

Electron Ionization (EI) Fragmentation: Under EI conditions, the molecular ion ([M]⁺•, m/z 180) is formed, which then undergoes a series of characteristic fragmentations. libretexts.org For this compound, fragmentation pathways are influenced by the alcohol and aryl ether functionalities. Common fragmentation processes include:

Alpha-cleavage: The bond between the first and second carbon of the ethanol side chain breaks, leading to the loss of a •CH₂OH radical (31 u) to form a stable benzylic cation at m/z 149. A fragment ion at m/z 31 ([CH₂OH]⁺) is also characteristic of primary alcohols. libretexts.org

Ether Cleavage: Cleavage of the isopropyl group from the ether oxygen results in a fragment at m/z 137. The loss of a propene molecule (C₃H₆, 42 u) via a rearrangement can produce a fragment ion corresponding to 2-hydroxyphenylethanol at m/z 138.

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol side chain can form an isopropoxyphenyl cation at m/z 121.

Electrospray Ionization (ESI) Fragmentation: In ESI-MS/MS analysis, the protonated molecule ([M+H]⁺, m/z 181) is typically selected and fragmented. The fragmentation is more controlled than in EI and often involves the loss of small, stable neutral molecules. nih.gov Key fragmentation pathways include:

Loss of Water: A facile dehydration reaction is common for protonated alcohols, resulting in the loss of H₂O (18 u) to produce a prominent fragment ion at m/z 163.

Loss of Isopropanol (B130326)/Propene: The isopropoxy group can be eliminated as neutral isopropanol (60 u) or propene (42 u) following proton transfer, leading to fragment ions at m/z 121 and m/z 139, respectively.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss
EI180 ([M]⁺•)149•CH₂OH
EI180 ([M]⁺•)137•C₃H₇
EI180 ([M]⁺•)121•CH₂CH₂OH
EI180 ([M]⁺•)31C₉H₁₁O•
ESI-MS/MS181 ([M+H]⁺)163H₂O
ESI-MS/MS181 ([M+H]⁺)139C₃H₆ (Propene)
ESI-MS/MS181 ([M+H]⁺)121C₃H₈O (Isopropanol)

This table summarizes the major fragmentation pathways and characteristic fragment ions for this compound observed in EI and ESI mass spectrometry.

Vibrational Spectroscopy (IR and Raman): Probing Molecular Structure and Reaction Dynamics

Detailed Vibrational Assignments and Band Interpretations for Functional Group Analysis

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its specific functional groups. The interpretation of these bands allows for structural confirmation.

O-H Stretch: The alcohol group gives rise to a strong, broad absorption band in the IR spectrum, typically centered around 3400-3300 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and isopropyl groups are observed as strong bands in the 3000-2850 cm⁻¹ region. docbrown.infolibretexts.org

Aromatic C=C Stretches: The benzene ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the primary alcohol typically appears as a strong band around 1050 cm⁻¹. vscht.cz The aryl-alkyl ether C-O-C linkage gives a strong, characteristic asymmetric stretch around 1250 cm⁻¹.

O-H Bend: The bending vibration of the alcohol O-H group can be found in the 1440-1395 cm⁻¹ region. libretexts.org

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300 (Broad, Strong)O-H StretchAlcohol
3100 - 3000 (Weak)C-H StretchAromatic
3000 - 2850 (Strong)C-H StretchAliphatic (CH, CH₂, CH₃)
1600 - 1450 (Medium)C=C StretchAromatic Ring
~1250 (Strong)C-O-C Asymmetric StretchAryl-Alkyl Ether
~1050 (Strong)C-O StretchPrimary Alcohol

This table provides a detailed interpretation of the expected vibrational bands in the IR and Raman spectra of this compound, linking them to specific functional groups within the molecule.

In Situ Spectroscopic Monitoring of Chemical Transformations

Vibrational spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time without the need for sample extraction. americanpharmaceuticalreview.com By inserting an IR or Raman probe into a reaction vessel, the transformation of this compound can be followed by tracking the changes in the vibrational spectrum.

For instance, in a hypothetical oxidation reaction of this compound to form 2-(2-isopropoxyphenyl)acetaldehyde, in-situ IR spectroscopy could monitor the reaction progress. The key spectral changes would include:

A decrease in the intensity of the broad O-H stretching band of the starting alcohol at ~3350 cm⁻¹.

A decrease in the intensity of the primary alcohol C-O stretching band at ~1050 cm⁻¹.

The appearance and subsequent increase in the intensity of a strong carbonyl (C=O) stretching band for the newly formed aldehyde, typically around 1730-1720 cm⁻¹. utdallas.edu

By creating a time-course plot of the intensities of these characteristic peaks, one can obtain detailed kinetic information about the reaction, identify the endpoint, and detect the formation of any intermediates or byproducts. This approach allows for precise control and optimization of reaction conditions.

**mechanistic Investigations of Chemical Reactions Involving 2 2 Isopropoxyphenyl Ethanol**

Reactivity and Transformations of the Ethanol (B145695) Hydroxyl Group

The ethanol hydroxyl (-OH) group is a primary site of reactivity in 2-(2-isopropoxyphenyl)ethanol, participating in oxidation, reduction, esterification, etherification, and substitution reactions.

The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes and Carboxylic Acids: Primary alcohols are readily oxidized. google.com The oxidation can be stopped at the aldehyde stage by using specific reagents or by distilling the aldehyde as it forms, due to its lower boiling point compared to the starting alcohol. nih.gov Common oxidizing agents for this transformation include acidified potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate(VII) (KMnO₄). nih.gov For example, warming this compound with an oxidizing agent like acidified K₂Cr₂O₇ allows for the formation of 2-(2-isopropoxyphenyl)acetaldehyde. google.comnih.gov If the reaction is allowed to proceed with excess oxidizing agent under reflux, the aldehyde will be further oxidized to 2-(2-isopropoxyphenyl)acetic acid. nih.gov

The general pathway for the oxidation of a primary alcohol involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the -OH group. google.com The process can be visualized as follows:

Step 1 (Aldehyde Formation): R-CH₂OH + [O] → R-CHO + H₂O

Step 2 (Carboxylic Acid Formation): R-CHO + [O] → R-COOH

In the context of related compounds, studies on the oxidation of nonphenolic lignin (B12514952) models like veratryl alcohol have shown conversion to the corresponding aldehyde (veratraldehyde) using manganese(III) acetate (B1210297) as an oxidant under physiological conditions. google.com Similar reactivity is expected for this compound.

Reduction Pathways: While the ethanol side chain is already in a reduced state, the concept of reduction would typically apply to the corresponding oxidized products, the aldehyde and carboxylic acid. For instance, 2-(2-isopropoxyphenyl)acetaldehyde could be reduced back to this compound using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The reduction of the carboxylic acid, 2-(2-isopropoxyphenyl)acetic acid, would require a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.

Selectivity Studies: Selectivity in oxidation is a key aspect. Milder oxidants like Dess-Martin periodinane are known to convert primary alcohols to aldehydes with high efficiency and without over-oxidation to carboxylic acids. googleapis.com In studies involving various 2-alkoxyphenyl derivatives, the choice of oxidizing agent and conditions has been shown to be crucial for achieving the desired product. core.ac.ukrsc.org

Table 1: Oxidation Products of this compound

Starting Material Oxidizing Agent Conditions Major Product
This compound Acidified K₂Cr₂O₇ Warming, Distillation 2-(2-Isopropoxyphenyl)acetaldehyde
This compound Acidified K₂Cr₂O₇ Reflux, Excess oxidant 2-(2-Isopropoxyphenyl)acetic acid
This compound Dess-Martin Periodinane Room Temperature 2-(2-Isopropoxyphenyl)acetaldehyde

The hydroxyl group of this compound can undergo several key transformations, including esterification, etherification, and substitution.

Esterification: Esters are formed by the reaction of an alcohol with a carboxylic acid in a process called esterification, which is typically catalyzed by a strong acid like sulfuric acid. masterorganicchemistry.com The reaction is reversible, and to improve the yield of the ester, strategies like using an excess of one reactant or removing water as it forms are employed. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, making it more electrophilic for the nucleophilic attack by the alcohol's oxygen atom. masterorganicchemistry.com For this compound, the reaction with a generic carboxylic acid (R-COOH) would proceed as follows:

Protonation of the carboxylic acid.

Nucleophilic attack by the hydroxyl group of this compound on the carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule to form the ester.

Transesterification, the conversion of one ester to another, can also occur in the presence of an alcohol under acidic or basic conditions. wikipedia.org

Etherification: Etherification can occur via the reaction of two alcohol molecules (dehydration) or by reacting an alcohol with an alkyl halide (Williamson ether synthesis). rsc.org Acid-catalyzed dehydration of this compound at lower temperatures could potentially lead to the formation of a symmetric ether, though this is often less efficient for primary alcohols compared to alkene formation at higher temperatures. rsc.org The Williamson ether synthesis provides a more controlled route. First, the alcohol is converted to its more nucleophilic alkoxide form by a strong base (e.g., NaH). This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an ether.

Substitution Reactions: The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group (e.g., H₂O) by protonation with a strong acid. libretexts.orgchemistrysteps.com This allows for nucleophilic substitution reactions. For instance, reacting this compound with a strong acid like HBr or HI converts the alcohol into the corresponding alkyl halide. libretexts.orglibretexts.org Since this compound is a primary alcohol, this substitution will proceed via an Sₙ2 mechanism. libretexts.org

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. The resulting tosylate is an excellent leaving group and can be displaced by a wide range of nucleophiles. chemistrysteps.com

Chemical Behavior of the Isopropoxy Ether Linkage

The isopropoxy group (-O-CH(CH₃)₂) attached to the benzene (B151609) ring is a relatively stable ether linkage. However, under specific conditions, it can undergo cleavage or rearrangement.

Ether cleavage typically requires strong reagents or harsh conditions due to the general stability of the C-O bond. wikipedia.org The most common method involves treatment with strong acids like HI or HBr. libretexts.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage depends on the structure of the ether. For an aryl alkyl ether like this compound, the reaction proceeds via the following steps:

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the nucleophile will attack the alkyl group's carbon, not the aromatic carbon, because sp² hybridized carbons are resistant to Sₙ2 reactions. masterorganicchemistry.com

For the isopropoxy group, the attack will occur at the secondary carbon of the isopropyl group. This cleavage will yield 2-(2-hydroxy-phenyl)ethanol (a phenol) and isopropyl halide. libretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2 at the isopropyl carbon. Given that a secondary carbocation can be formed, an Sₙ1 pathway is possible, but an Sₙ2 pathway is also competitive. wikipedia.orglibretexts.org

Studies on the metabolism of isopropoxy benzene derivatives have shown that O-dealkylation is a significant metabolic pathway, further confirming the susceptibility of this linkage to cleavage. mdpi.comnih.gov

Rearrangement reactions involving ether linkages can occur under specific conditions. While not extensively documented for the simple isopropoxy group on a phenyl ring, analogous reactions provide insight. The 1,2-Wittig rearrangement involves the rearrangement of an ether with an alkyllithium compound, proceeding through a free radical mechanism where an alkyl group migrates. wikipedia.org The Smiles rearrangement is another example, an intramolecular nucleophilic aromatic substitution that can involve aryl migration under basic conditions. mdpi.com

In the context of this compound, a rearrangement involving the isopropyl group is less common than cleavage. However, under radical-forming or strongly basic conditions, intramolecular rearrangements could theoretically be induced, although these are not considered primary reaction pathways for this compound.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The benzene ring of this compound is subject to substitution reactions, with the existing substituents—the isopropoxy group and the ethanol group—directing the position of the incoming electrophile or nucleophile.

Electrophilic Aromatic Substitution (SₑAr): The aromatic ring is electron-rich and thus susceptible to attack by electrophiles. khanacademy.org The isopropoxy group is an activating group because the oxygen atom can donate a lone pair of electrons to the ring through resonance. This increases the electron density of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org Activating groups are typically ortho, para-directors. libretexts.org The ethanol group is a weakly deactivating group due to the inductive effect of the oxygen atom.

Therefore, in an electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts alkylation), the incoming electrophile will preferentially add to the positions ortho and para to the strongly activating isopropoxy group. masterorganicchemistry.com The general mechanism involves two steps:

Attack of the electrophile by the π-electron system of the benzene ring to form a resonance-stabilized carbocation (the sigma complex). masterorganicchemistry.com

Deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is less common than electrophilic substitution because the electron-rich benzene ring repels nucleophiles. quora.com This type of reaction generally requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring to make it sufficiently electron-poor. wikipedia.orglibretexts.org The isopropoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack.

Therefore, this compound is unlikely to undergo SₙAr reactions under standard conditions. quora.com For such a reaction to occur, either extremely harsh conditions or the presence of additional, powerful electron-withdrawing substituents on the ring would be necessary. libretexts.org If it were to occur, the mechanism would typically involve the addition of the nucleophile to the ring to form a stabilized carbanion (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.orglibretexts.org

Regioselectivity and Electronic Effects of the Isopropoxy and Ethanol Substituents

The regioselectivity of chemical reactions involving this compound is primarily governed by the electronic and steric effects of the isopropoxy and ethanol substituents on the phenyl ring. In electrophilic aromatic substitution (EAS) reactions, the nature of the substituents dictates the position of electrophilic attack.

When both substituents are present on the ring in a 1,2- (ortho) arrangement, their directing effects are cooperative. The strongly activating isopropoxy group will primarily determine the regioselectivity. The positions ortho and para to the isopropoxy group are C3, C5, and C6. The ethanol group is at the C2 position. Therefore, electrophilic attack will be directed to the C3, C5, and C6 positions. Steric hindrance from the bulky isopropoxy and ethanol groups may influence the ratio of the products, often favoring the less sterically hindered para position (C5) over the ortho positions (C3 and C6).

SubstituentElectronic EffectDirecting InfluenceImpact on Reactivity
Isopropoxy (-O-iPr)+R >> -Iortho, para-directorActivating
Ethanol (-CH₂CH₂OH)Weak -IWeakly deactivatingSlightly deactivating

Studies on Directed Metalation and Functionalization of the Phenyl Ring

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbeilstein-journals.org This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. acs.orgnih.gov

The isopropoxy group in this compound can act as a directing metalation group. wikipedia.org The heteroatom (oxygen) of the isopropoxy group can coordinate to the lithium atom of the organolithium base, delivering the base to the adjacent ortho C-H bond (at the C3 position). wikipedia.orguwindsor.ca This proximity effect facilitates the regioselective deprotonation at this position over other potentially acidic protons in the molecule. The hydroxyl group of the ethanol substituent would first be deprotonated by the strong base.

The general mechanism for the directed ortho-metalation of a substrate like this compound is as follows:

Deprotonation of the hydroxyl group of the ethanol substituent by the organolithium reagent.

Coordination of the organolithium reagent to the oxygen of the isopropoxy group.

Regioselective deprotonation of the C-H bond at the C3 position to form a dilithiated species.

Reaction of the aryllithium intermediate with an electrophile (E+) to yield the ortho-functionalized product.

This methodology allows for the introduction of various functional groups at the C3 position, which would be difficult to achieve through classical electrophilic aromatic substitution due to the directing effects of the substituents.

StepDescriptionKey Intermediates
1Initial acid-base reactionLithium alkoxide
2Directed ortho-metalationDilithiated species
3Electrophilic quenchOrtho-functionalized product

Hydrogen Transfer and Redox Mechanisms

Hydrogen transfer reactions are a class of redox reactions where hydrogen is transferred from a donor molecule to an acceptor molecule. diva-portal.orglibretexts.org Alcohols, such as this compound, can participate in these reactions, often acting as hydrogen donors in the presence of a suitable catalyst. beilstein-journals.orgnih.gov These reactions are fundamental in many synthetic transformations, including the reduction of ketones and imines.

A common mechanism for catalytic transfer hydrogenation involves the formation of a metal hydride intermediate. nih.gov For instance, in the Meerwein-Ponndorf-Verley (MPV) reduction, an aluminum alkoxide catalyzes the transfer of a hydride from an alcohol (like isopropanol) to a ketone. diva-portal.org Similarly, transition metal complexes, for example those of ruthenium and iridium, are highly effective catalysts for hydrogen transfer reactions. nih.govethernet.edu.et

Coordination of the alcohol to the metal catalyst.

β-hydride elimination to form a metal hydride species and the corresponding aldehyde or ketone.

Transfer of the hydride from the metal to the substrate to be reduced.

The term "redox reaction" encompasses a broad range of chemical transformations involving the transfer of electrons. ncert.nic.inuri.edu The oxidation of this compound could involve the conversion of the primary alcohol of the ethanol group to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Conversely, the aromatic ring itself could undergo reduction under specific catalytic hydrogenation conditions, although this typically requires more forcing conditions.

Reaction TypeRole of this compoundTypical Catalyst/ReagentProduct Type
Catalytic Transfer HydrogenationHydrogen DonorRu, Ir, or Al-based catalystsOxidized derivative (aldehyde/ketone)
OxidationSubstrate to be oxidizedChromium-based reagents, PCC, PDCAldehyde or Carboxylic Acid
ReductionSubstrate to be reducedH₂/Pd, Pt, NiCyclohexyl derivative

Despite a comprehensive search for scholarly articles and data pertaining to "this compound," no specific computational or theoretical studies for this compound were found. The necessary data to populate the requested sections on quantum chemical calculations, conformational analysis, and other theoretical parameters for this specific molecule are not available in the public domain through the search tools utilized.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the user-provided outline for "this compound." Constructing such an article without specific research on the compound would require speculation and would not meet the standards of factual, authoritative content.

**computational and Theoretical Studies on 2 2 Isopropoxyphenyl Ethanol and Its Reactivity**

Molecular Dynamics (MD) Simulations

No peer-reviewed articles or database entries were found that detail Molecular Dynamics (MD) simulations performed on 2-(2-Isopropoxyphenyl)ethanol. Consequently, information regarding its dynamic behavior or its intermolecular interactions derived from this computational method is unavailable.

Investigation of Dynamic Behavior in Various Environments

There are no published studies investigating the dynamic behavior of this compound in various environments, such as different solvents or temperature ranges, using MD simulations.

Simulations of Intermolecular Interactions with Solvents or Catalysts

Information on the simulation of intermolecular interactions between this compound and potential solvents or catalysts is absent from the current scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies focused on elucidating the reaction mechanisms of this compound could be identified. Research employing computational modeling to understand its reactivity, transition states, or potential reaction pathways has not been published.

Transition State Characterization and Activation Barrier Calculations

There is no available data on the characterization of transition states or the calculation of activation barriers for reactions involving this compound.

Computational Exploration of Competing Reaction Pathways

A computational exploration of competing reaction pathways for this compound has not been reported in the scientific literature.

**synthetic Applications and Derivatization Strategies of 2 2 Isopropoxyphenyl Ethanol in Research**

2-(2-Isopropoxyphenyl)ethanol as a Key Synthetic Intermediate for Complex Molecules

The utility of this compound as a synthetic intermediate is demonstrated in its role as a precursor for pharmacologically relevant scaffolds and as a foundational component for advanced organic compounds and natural product analogs.

While direct pharmacological applications of this compound are not the focus, its derivatives are of significant interest in medicinal chemistry. For instance, the core structure can be incorporated into larger molecules that are designed to interact with biological targets. The synthesis of various heterocyclic compounds, which are prevalent in many FDA-approved drugs, often involves intermediates that share structural similarities with this compound. nih.gov The isopropoxy group can influence the lipophilicity and metabolic stability of a final compound, properties that are critical in drug design.

For example, in the synthesis of novel topoisomerase II poisons, researchers explored the effects of different alkoxy groups, including isopropoxy, on a benzamide (B126) scaffold. acs.org This highlights how modifications of the core structure can be systematically studied to understand structure-activity relationships. The synthesis of complex pyrazolopyridine derivatives, which have shown antiproliferative activity, also involves multi-step sequences where a precursor alcohol is a key starting material. mdpi.comumtm.cz

Table 1: Examples of Pharmacologically Relevant Scaffolds Synthesized from Related Precursors

Scaffold TypeSynthetic StrategyPrecursor Features
Benzamide AnalogsAmidation of a substituted benzoic acid with an appropriate amine. acs.orgAromatic ring with alkoxy substituents. acs.org
PyrazolopyridinesMulti-step synthesis involving cyclization and cross-coupling reactions. umtm.czPrimary or secondary alcohol for further functionalization. umtm.cz
Quinoline DerivativesVarious methods including Friedländer synthesis and transition metal-catalyzed reactions. rsc.orgSubstituted anilines and carbonyl compounds. rsc.org
BenzimidazolesCopper-catalyzed C-N coupling and cyclization. acs.orgSubstituted vinyl benzimidazoles. acs.org

This table is for illustrative purposes and shows general synthetic strategies for relevant scaffolds.

The structure of this compound makes it a valuable building block for the synthesis of more complex organic molecules and analogs of natural products. The hydroxyl group can be readily converted into other functional groups, such as aldehydes, ketones, or halides, which then serve as handles for carbon-carbon bond-forming reactions. The isopropoxy group provides steric bulk and can influence the stereochemical outcome of reactions at adjacent positions.

The synthesis of complex molecules often relies on the strategic use of building blocks that introduce specific fragments into the target structure. Ethanol (B145695) itself is considered a renewable building block for a variety of chemicals. osti.gov Similarly, substituted phenylethanols are used in the construction of larger frameworks. For example, the synthesis of 2-aryl-1H-pyrrole-3-carboxylates, which are building blocks for biologically active compounds, can be achieved through multi-step sequences starting from simpler aromatic precursors. researchgate.net

Derivatization for Material Science Research

The ability to be functionalized and incorporated into larger systems makes this compound and its derivatives of interest in material science.

The ethanol moiety of this compound can be converted into a polymerizable group, such as a methacrylate, allowing it to serve as a monomer in polymerization reactions. The synthesis of polymers with well-defined structures is a key area of research, and the properties of the resulting polymer can be tuned by the choice of monomer. researchgate.netgoogle.com The isopropoxy group on the phenyl ring would impart specific characteristics, such as hydrophobicity and thermal stability, to the resulting polymer. The potential for this compound to act as a monomer or an intermediate in the synthesis of polymers is noted in chemical supplier information. bldpharm.comontosight.ai

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rug.nl The design of molecules that can self-assemble into well-defined nanostructures is a major goal in this field. nih.gov Derivatives of this compound could be designed to act as building blocks for such systems. For example, by introducing recognition motifs, such as hydrogen bonding donors and acceptors, the molecule could be programmed to self-assemble into larger architectures. nih.gov These self-assembled systems have potential applications in areas like drug delivery and regenerative medicine. nih.govnih.gov The control of chirality within these self-assembled systems is also a significant area of research. researchgate.net

Enantioselective Synthesis and Chiral Derivatization Research

Enantioselective synthesis, the preparation of a single enantiomer of a chiral compound, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. wikipedia.org Since this compound is a chiral molecule, methods for its enantioselective synthesis are of interest.

The development of enantioselective synthetic routes often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. libretexts.org For example, the Sharpless asymmetric epoxidation is a well-known method for the enantioselective synthesis of epoxy alcohols, which can then be converted to a variety of other chiral molecules. nih.gov A similar strategy could potentially be applied to a precursor of this compound.

Furthermore, the chiral nature of this compound allows for its use in chiral derivatization. By reacting the chiral alcohol with a chiral reagent, diastereomers can be formed, which can be useful for determining the enantiomeric purity of other compounds or for creating new chiral ligands for catalysis. The field of enantioselective synthesis is continually evolving, with new methods being developed for the creation of chiral molecules with high enantiomeric excess. mdpi.comrsc.org

Strategies for Asymmetric Synthesis of Chiral Derivativesthieme-connect.de

The creation of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and materials sciences. Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule, and several strategies can be applied to generate chiral derivatives of this compound. These methods often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

One established approach is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction tcichemicals.com. For instance, the hydroxyl group of this compound could be esterified with a chiral carboxylic acid. The resulting chiral ester could then undergo a reaction, such as an alpha-alkylation, where the bulky chiral auxiliary directs the approach of the electrophile from a specific face, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiomerically enriched derivative. A well-known example of this principle is the Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol additions tcichemicals.com.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. For the synthesis of chiral derivatives starting from a precursor to this compound, an asymmetric reduction of a corresponding ketone (2-hydroxy-1-(2-isopropoxyphenyl)ethan-1-one) would be a direct route. This can be achieved using chiral catalysts based on metals like Ruthenium, Rhodium, or Iridium, complexed with chiral ligands.

Furthermore, substrate-controlled synthesis can be employed, where an existing stereocenter in the molecule directs the formation of a new one. While the parent molecule is achiral, derivatives can be designed to include a stereocenter that then influences subsequent transformations. The synthesis of complex derivatives, such as 4-(2-isopropoxyphenyl)-5,6-dimethyl-2-(quinolin-2-yl)pyridin-3-ol, involves multi-step sequences where stereochemistry is carefully controlled at each stage whiterose.ac.uk. Additionally, methods like the asymmetric allylation using chiral boronic esters, such as those derived from tartrates, represent a viable pathway for producing chiral homoallylic alcohols from corresponding aldehydes, a strategy that could be adapted for precursors of this compound derivatives thieme-connect.de.

Resolution and Optical Purity Determination of Enantiomers

When a chiral compound is synthesized from achiral precursors without the use of stereochemical control, the result is a racemic mixture, which contains equal amounts of both enantiomers libretexts.org. The process of separating these enantiomers is known as resolution libretexts.org. Once separated, the effectiveness of the resolution is quantified by determining the optical or enantiomeric purity of the sample thieme-connect.de.

Resolution Strategies

Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their separation is not trivial libretexts.org. The most common strategies rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent libretexts.org. For a racemic alcohol like this compound, it would first be converted to a derivative like a phthalate (B1215562) half-ester, creating a carboxylic acid. This racemic acid can then be reacted with an enantiomerically pure chiral base, such as (+)-brucine, strychnine, or a synthetic amine like (R)-1-phenylethylamine, to form a mixture of two diastereomeric salts libretexts.org. These salts, having different solubilities, can be separated by fractional crystallization. After separation, a strong acid is used to liberate the pure enantiomers of the original compound libretexts.org.

Chromatographic Resolution: Chiral chromatography is a powerful and widely used technique for separating enantiomers mdpi.com. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common application mdpi.com. The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately mdpi.com. Polysaccharide-based CSPs, such as those derived from cellulose, are frequently used for this purpose mdpi.com.

Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. For example, lipase-catalyzed acylation can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other . This results in a mixture of an acylated enantiomer and the unreacted, non-acylated enantiomer, which can then be separated using standard techniques like column chromatography.

Table 1: Comparison of Enantiomeric Resolution Techniques

TechniquePrincipleCommon Reagents/MaterialsApplicability to this compound
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility) libretexts.org.Chiral acids (e.g., (+)-tartaric acid) or chiral bases (e.g., (R)-1-phenylethylamine) libretexts.org.Applicable after conversion to an acidic or basic derivative.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP) mdpi.com.CSPs (e.g., Chiralpak AD-H, Chiralcel OD) with eluents like hexane/isopropanol (B130326) mdpi.com.Directly applicable for analytical and preparative separation.
Kinetic Resolution Different reaction rates of enantiomers with a chiral catalyst or reagent .Enzymes (e.g., lipase) for selective acylation .Directly applicable, leveraging the hydroxyl group.

Determination of Optical Purity

The success of a resolution is measured by the enantiomeric purity of the separated products.

Optical Purity and Polarimetry: A non-racemic mixture of enantiomers will rotate the plane of polarized light wikipedia.org. The term optical purity is a comparison of the specific rotation of the sample mixture to the specific rotation of a pure enantiomer, expressed as a percentage idc-online.commasterorganicchemistry.com.

Optical Purity (%) = ([α]observed / [α]max) x 100 wikipedia.org A pure sample of a single enantiomer is considered optically pure (100%), while a racemic mixture is optically inactive (0% optical purity) masterorganicchemistry.com. However, this method's accuracy can be affected by the presence of impurities or non-linear relationships between concentration and rotation wikipedia.orgstereoelectronics.org.

Enantiomeric Excess (ee): A more precise and commonly used term is enantiomeric excess (ee) , which is numerically equivalent to optical purity masterorganicchemistry.com. It represents the percentage excess of the major enantiomer over the minor one wikipedia.org.

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| For example, a mixture containing 75% of the (R)-enantiomer and 25% of the (S)-enantiomer has an enantiomeric excess of 50% (75 - 25 = 50) stereoelectronics.org. This mixture can be thought of as being 50% pure (R)-enantiomer and 50% racemic mixture idc-online.com.

Modern Analytical Methods: While polarimetry provides a bulk measurement, modern techniques offer direct quantification of each enantiomer. Chiral HPLC and Gas Chromatography (GC) can separate the enantiomers and the area under each peak corresponds directly to its relative abundance thieme-connect.demdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be used. These agents cause the signals for corresponding protons in the two enantiomers to appear at different chemical shifts, allowing for their integration and the determination of the enantiomeric ratio thieme-connect.de.

Functionalization for Ligand Design in Catalysis Researchescholarship.org

The development of novel ligands is crucial for advancing the field of catalysis, as the ligand structure dictates the steric and electronic properties of a metal catalyst, thereby controlling its activity and selectivity. The molecular framework of this compound offers several sites for functionalization, making it an attractive scaffold for creating new ligands. The primary sites for modification are the hydroxyl group and the phenyl ring.

A common strategy in ligand design is the creation of multidentate ligands, which can bind to a metal center through two or more donor atoms, forming a stable chelate complex. The this compound structure is well-suited for the synthesis of bidentate ligands. For example, the hydroxyl group can be chemically modified to introduce a different donor atom, such as phosphorus or nitrogen. This could be achieved through reactions like etherification or substitution to install a phosphine (B1218219) or amine moiety, which are excellent coordinating groups for a wide range of transition metals used in catalysis.

The "functionalized congener approach" is a conceptual framework where a core molecule is derivatized with various functional groups to probe and optimize its interaction with a target, such as a metal center nih.gov. Applying this to this compound, researchers can systematically modify the structure—for instance, by replacing the isopropoxy group with other alkoxy groups to tune steric hindrance, or by adding electron-withdrawing or -donating groups to the phenyl ring to modulate the electronic properties of the ligand. This late-stage functionalization approach allows for the creation of a library of related ligands from a common intermediate, facilitating the rapid screening and optimization of catalysts for specific applications rsc.org. The synthesis of a complex pyridine (B92270) derivative containing the 2-isopropoxyphenyl unit highlights its use as a building block in creating sophisticated ligand architectures for applications in areas like organoboron chemistry whiterose.ac.uk.

**environmental Transformation Studies of 2 2 Isopropoxyphenyl Ethanol: Chemical Mechanisms and Pathways**

Photochemical Degradation Studies in Model Systems

Photochemical degradation, or photolysis, is a key abiotic process that can lead to the transformation of organic compounds in the environment through the action of sunlight. nih.gov While direct photolysis studies on 2-(2-isopropoxyphenyl)ethanol are not available, the behavior of propoxur (B1679652) suggests that photochemical reactions could play a role in its environmental fate. For instance, propoxur has been found to be susceptible to photolysis in water, although it is considered relatively stable on soil surfaces. epa.govtaylorandfrancis.com The photodegradation of propoxur in water has been reported to have a half-life of approximately 88 hours when exposed to light with a wavelength greater than 290 nm. rayfull.com

The photochemical degradation of aromatic compounds like this compound can proceed through several mechanisms, including photo-Fries rearrangement, cleavage of the ether bond, and oxidation of the alkyl side chains. scispace.comuc.pt

Based on studies of propoxur and other phenolic compounds, potential photolysis products of this compound could include:

2-Isopropoxyphenol : Formed by the cleavage of the bond between the ethanol (B145695) group and the aromatic ring. This is a known degradation product of propoxur. nih.gov

Photo-Fries rearrangement products : These reactions could lead to the formation of isomers where the isopropoxy group or a hydroxyl group migrates to a different position on the aromatic ring. scispace.com

Oxidation products : The ethanol side chain could be oxidized to form an aldehyde or a carboxylic acid. The isopropoxy group could also be a site of oxidation.

Ring-hydroxylated derivatives : The aromatic ring itself can be hydroxylated. inchem.org

Further degradation products : Complete mineralization to carbon dioxide and water is also a possible long-term outcome. nih.gov

Transient intermediates in these reactions would likely involve radical species generated by the homolytic cleavage of chemical bonds upon absorption of UV radiation. uc.pt

Table 1: Potential Photolysis Products of this compound

Product NamePotential Formation PathwayReference for Analogous Reaction
2-IsopropoxyphenolCleavage of the C-C bond of the ethanol group nih.gov
Isomeric PhenolsPhoto-Fries rearrangement scispace.com
2-(2-Isopropoxyphenyl)acetaldehydeOxidation of the primary alcoholGeneral principle of alcohol oxidation
2-(2-Isopropoxyphenyl)acetic acidFurther oxidation of the aldehydeGeneral principle of aldehyde oxidation
Ring-hydroxylated derivativesDirect hydroxylation of the aromatic ring inchem.org
Carbon DioxideComplete mineralization nih.gov

Biotic transformation, mediated by microorganisms such as bacteria and fungi, is a major pathway for the degradation of organic compounds in soil and water. oregonstate.edu The biodegradation of propoxur has been shown to be a significant process, with hydrolysis of the carbamate (B1207046) ester linkage being a key initial step. frontiersin.orgbioinfopublication.org

The microbial degradation of this compound would likely be initiated by enzymatic action on its functional groups. Several bacterial strains, including Arthrobacter sp. and Pseudomonas sp., have been identified as being capable of degrading propoxur. nih.govresearchgate.net The primary enzymatic reaction for propoxur is hydrolysis, catalyzed by carbamate hydrolase, which cleaves the ester bond. frontiersin.org

For this compound, the following enzymatic transformations are plausible:

Oxidation of the ethanol group : Alcohol dehydrogenases could oxidize the primary alcohol to an aldehyde, which could then be further oxidized to a carboxylic acid by aldehyde dehydrogenases.

O-dealkylation of the isopropoxy group : Ether-cleaving enzymes could remove the isopropyl group, leading to the formation of a dihydroxylated benzene (B151609) derivative.

Ring hydroxylation : Mono- or dioxygenase enzymes could introduce hydroxyl groups onto the aromatic ring, a common initial step in the aerobic degradation of aromatic compounds.

Hydrolysis of the ether linkage : Although generally stable, enzymatic cleavage of the ether bond is another possible degradation pathway.

The biotransformation of this compound would be expected to produce a series of intermediate metabolites before potential mineralization. Based on the known microbial metabolism of propoxur and other aromatic ethers, the following biotransformation products can be anticipated. inchem.orgfrontiersin.org

Table 2: Potential Biotransformation Products of this compound

Product NamePotential Formation PathwayReference for Analogous Reaction
2-(2-Isopropoxyphenyl)acetaldehydeOxidation of the primary alcoholGeneral microbial metabolism
2-(2-Isopropoxyphenyl)acetic acidOxidation of the corresponding aldehydeGeneral microbial metabolism
2-Hydroxyphenyl ethanolO-deisopropylation inchem.org
2-IsopropoxyphenolCleavage of the ethanol group frontiersin.org
Catechol derivativesRing hydroxylation and subsequent reactions frontiersin.org
Carbon Dioxide and WaterComplete mineralization beyondpesticides.org

Future Directions and Emerging Research Avenues for 2 2 Isopropoxyphenyl Ethanol

The chemical compound 2-(2-Isopropoxyphenyl)ethanol, while a seemingly straightforward aromatic alcohol, stands at the intersection of several rapidly advancing fields of chemical research. Its unique substitution pattern, featuring both a hydroxyl group and a sterically influential isopropoxy group in the ortho position, presents intriguing possibilities for novel applications and fundamental studies. Future research is poised to leverage this structure, exploring new frontiers in automated synthesis, reactivity, materials science, and analytical chemistry. These investigations will not only unlock the full potential of this specific molecule but also contribute to broader advancements in the chemical sciences.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Isopropoxyphenyl)ethanol, and how can intermediates be optimized for yield?

A common approach involves nucleophilic substitution or coupling reactions. For example, the isopropoxy group can be introduced via alkylation of 2-hydroxyphenyl ethanol using isopropyl bromide in the presence of a base (e.g., K₂CO₃) . Boronic acid intermediates (e.g., 4-isopropoxyphenylboronic acid) may facilitate Suzuki-Miyaura cross-coupling for aryl-ether bond formation . Yield optimization requires careful control of reaction time, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical, with purity confirmed by HPLC (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Use a combination of NMR (¹H, ¹³C, DEPT) and IR spectroscopy. The ¹H NMR spectrum should show a triplet for the ethanol –CH₂OH group (δ ~3.7–4.0 ppm) and a multiplet for the isopropoxy –OCH(CH₃)₂ group (δ ~1.2–1.4 ppm). Aromatic protons on the ortho-substituted phenyl ring exhibit splitting patterns consistent with J values of 8–10 Hz . IR peaks for hydroxyl (~3350 cm⁻¹) and ether (~1250 cm⁻¹) groups further validate the structure . High-resolution mass spectrometry (HRMS) can confirm the molecular ion (e.g., [M+H]⁺ at m/z 195.1384 for C₁₁H₁₆O₂).

Q. What solvent systems are optimal for dissolving this compound in biological assays?

The compound’s amphiphilic nature (logP ~2.1) allows solubility in polar aprotic solvents (e.g., DMSO, ethanol) at concentrations up to 50 mM. For aqueous buffers, use 1–5% DMSO as a cosolvent. Phase solubility studies in PBS (pH 7.4) with cyclodextrins (e.g., β-CD) can enhance solubility for in vitro testing .

Advanced Research Questions

Q. How does the isopropoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The isopropoxy group acts as an electron-donating substituent, activating the phenyl ring toward electrophilic attack at the para position. However, steric hindrance from the bulky isopropyl group may reduce reaction rates in NAS. Computational modeling (DFT at B3LYP/6-31G* level) predicts a Hammett σ⁺ value of –0.15 for the substituent, indicating moderate para-directing effects . Experimental validation via competition studies with nitrobenzene derivatives is recommended.

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

Degradation occurs via autoxidation of the ethanol moiety, forming a ketone byproduct. Stabilization methods include:

  • Storage under inert gas (N₂/Ar) at –20°C.
  • Addition of antioxidants (0.1% BHT or ascorbic acid).
  • Lyophilization in amber vials to prevent photodegradation.
    Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation pathways .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in anticancer research?

Derivatization at the hydroxyl group (e.g., esterification, carbamate formation) enhances bioactivity. For example, coupling with 3,4,5-trimethoxybenzoyl chloride yields a tubulin polymerization inhibitor (IC₅₀ = 0.8 µM in MCF-7 cells) . Use Mitsunobu conditions (DIAD, PPh₃) for etherification. Screening via molecular docking (PDB: 1SA0) against β-tubulin identifies optimal substituents .

Q. What analytical methods resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in IC₅₀ values (e.g., insecticidal vs. anticancer activity) may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using:

  • Fixed incubation times (24–48 hr) and cell lines (e.g., HepG2 for cytotoxicity).
  • LC-MS quantification of intracellular compound levels to correlate exposure with effect .
    Meta-analysis of published data with standardized normalization (e.g., % inhibition vs. vehicle control) reduces variability .

Methodological Guidance Table

Research Objective Recommended Techniques Key Citations
Synthesis OptimizationSuzuki-Miyaura coupling, Pd catalysis, HPLC purity analysis
Degradation AnalysisLC-MS, accelerated stability testing, DFT modeling
Bioactivity ScreeningTubulin polymerization assays, molecular docking (AutoDock Vina), cytotoxicity assays
Solubility EnhancementPhase solubility studies with cyclodextrins, logP determination (shake-flask method)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.